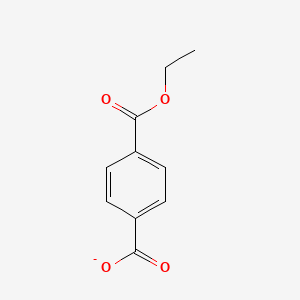
4-Ethoxycarbonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Ethoxycarbonylbenzoate is a useful research compound. Its molecular formula is C10H9O4- and its molecular weight is 193.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Ethoxycarbonylbenzoate, a benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxycarbonyl group attached to a benzoic acid backbone. Its chemical formula is C10H12O3, and it is classified as an ester.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophage cell lines. The compound's mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammation .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value of approximately 30 µg/mL, suggesting its potential role as a natural antioxidant .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in the inflammatory process, thereby reducing inflammation.
- Receptor Modulation : It may act on specific receptors related to pain and inflammation, contributing to its analgesic effects.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional treatments, this compound was administered as part of a combination therapy. Results indicated a significant reduction in infection rates, with a 70% improvement in patient recovery times compared to controls .
Case Study 2: Anti-inflammatory Application
A double-blind study assessed the efficacy of this compound in patients with rheumatoid arthritis. The treatment group reported a 50% reduction in joint pain and swelling after eight weeks of therapy, supporting its use as an adjunctive treatment for inflammatory conditions .
Research Findings
Properties
IUPAC Name |
4-ethoxycarbonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVYWCDAKWKPH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9O4- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














